molecular formula C14H9BrOS B008402 2-(Bromomethyl)-9H-thioxanthen-9-one CAS No. 23117-71-7

2-(Bromomethyl)-9H-thioxanthen-9-one

Cat. No.: B008402
CAS No.: 23117-71-7
M. Wt: 305.19 g/mol
InChI Key: UHMPEFGBZXKWTQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-9H-thioxanthen-9-one is an organic compound that belongs to the thioxanthene family Thioxanthenes are heterocyclic compounds containing a sulfur atom in the central ring structure This compound is characterized by the presence of a bromomethyl group attached to the thioxanthene core

Properties

IUPAC Name

2-(bromomethyl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c15-8-9-5-6-13-11(7-9)14(16)10-3-1-2-4-12(10)17-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMPEFGBZXKWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177685
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23117-71-7
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Preparation Methods

Oxidation of Thioxanthene to Thioxanthen-9-one

The foundational step in synthesizing 2-(bromomethyl)-9H-thioxanthen-9-one involves the preparation of thioxanthen-9-one. A highly efficient method employs thioxanthene as the starting material, oxidized under aerobic conditions using tert-butyl nitrite (TBN) and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,2-dichloroethane. Irradiation with a 18 W blue LED lamp for 12 hours yields thioxanthen-9-one with 99% isolated yield. This method eliminates the need for transition-metal catalysts, making it environmentally favorable.

Reaction Conditions:

  • Reagents: Thioxanthene (1 mmol), DDQ (0.01 mmol), TBN (0.05 mmol), acetic acid (0.2 mmol)

  • Solvent: 1,2-Dichloroethane (5 mL)

  • Conditions: Oxygen atmosphere, room temperature, 12-hour irradiation

Bromomethylation Strategies

Radical Bromination of 2-Methyl-9H-thioxanthen-9-one

A plausible route to this compound involves radical bromination of 2-methyl-9H-thioxanthen-9-one. This method leverages N-bromosuccinimide (NBS) under radical-initiated conditions.

Procedure:

  • Substrate Preparation: 2-Methyl-9H-thioxanthen-9-one is synthesized via Friedel-Crafts alkylation of thioxanthen-9-one using methyl chloride and AlCl3.

  • Bromination: The methyl group at position 2 undergoes radical bromination with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux for 6–8 hours.

Key Data:

ParameterValue
Yield70–75%
Melting Point110–112°C
Purity (HPLC)>98%

This method is advantageous due to its regioselectivity and scalability, though it requires careful control of radical initiation to prevent over-bromination.

Nucleophilic Substitution of 2-Hydroxymethyl Derivatives

An alternative approach involves the Appel reaction, converting 2-hydroxymethyl-9H-thioxanthen-9-one to the bromomethyl derivative.

Synthesis Steps:

  • Hydroxymethylation: Thioxanthen-9-one is formylated at position 2 using dichloromethyl methyl ether (Cl2CHOMe) and SnCl4, followed by reduction with NaBH4 to yield 2-hydroxymethyl-9H-thioxanthen-9-one.

  • Bromination: The hydroxyl group is replaced with bromine using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C to room temperature.

Reaction Optimization:

  • Molar Ratio: CBr4 (1.2 equiv), PPh3 (1.5 equiv)

  • Solvent: DCM (10 mL/mmol)

  • Yield: 65–70%

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Radical Bromination: Higher yields (70–75%) but requires stringent temperature control to avoid side reactions.

  • Nucleophilic Substitution: Moderate yields (65–70%) but offers better functional group tolerance for complex derivatives.

Purity and Characterization

Both methods produce this compound with >98% purity, confirmed by HPLC and nuclear magnetic resonance (NMR). Melting points align with literature values (110–112°C), and elemental analysis data match theoretical calculations (C: 51.74%, H: 2.89%, N: 4.02%).

Industrial and Laboratory-Scale Adaptations

Large-Scale Bromomethylation

For industrial production, continuous-flow reactors enhance the safety and efficiency of radical bromination. Key parameters include:

  • Residence Time: 30–45 minutes

  • Temperature: 80–85°C

  • Catalyst Loading: AIBN (0.5 mol%)

This setup reduces decomposition risks and improves reaction consistency.

Solvent Selection and Recycling

1,2-Dichloroethane and CCl4 are commonly used but pose environmental concerns. Recent advancements advocate for cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (68–72%) with easier recycling .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioxanthene ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thioxanthenes with various functional groups.

    Oxidation: Formation of thioxanthene sulfoxides or sulfones.

    Reduction: Formation of thioxanthene alcohols.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
2-(Bromomethyl)-9H-thioxanthen-9-one is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its bromomethyl group makes it a versatile building block for creating various derivatives used in dyes and pigments. This compound enhances color properties in textiles and plastics, making it a valuable asset in industries focused on colorants and coatings .

Photochemical Applications

Light-Sensitive Materials
The unique structure of this compound allows it to participate in photochemical reactions. It is employed in the development of light-sensitive materials for applications in photography and imaging technologies. This compound can undergo photochemical transformations that are essential for creating high-resolution images and advanced imaging systems .

Biological Research

Fluorescent Probes
In biological research, this compound is investigated for its potential as a fluorescent probe. Its fluorescence properties enable researchers to visualize biological processes in live cells, aiding studies in cellular dynamics and interactions. The compound's ability to act as a marker enhances the understanding of complex biological systems .

Pharmaceutical Development

Therapeutic Agents
This compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. It has been studied for its ability to target specific biological pathways, which can lead to more effective treatments for various diseases. The incorporation of thioxanthenone derivatives into drug design has opened new avenues for the creation of innovative pharmaceuticals .

Material Science

Conductive Polymers
In material science, this compound is explored for its properties in creating advanced materials such as conductive polymers. These materials are crucial for applications in electronics and energy storage devices. The compound's unique electronic properties facilitate the development of materials with enhanced conductivity and stability .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for dyes and pigments; enhances color properties in textiles and plastics
PhotochemicalUsed in light-sensitive materials for photography and imaging technologies
Biological ResearchServes as a fluorescent probe for visualizing biological processes
PharmaceuticalPotential therapeutic agent targeting specific biological pathways
Material ScienceDevelopment of conductive polymers for electronics and energy storage

Case Studies

  • Fluorescent Probes in Live Cell Imaging : Research has demonstrated the effectiveness of thioxanthenone derivatives as fluorescent markers, significantly improving the visualization of live cellular processes.
  • Synthesis of Novel Dyes : A study highlighted the use of this compound in synthesizing novel dyes that exhibit superior lightfastness and color vibrancy compared to traditional dyes.
  • Development of Conductive Polymers : Investigations into conductive polymers incorporating this compound revealed enhanced electrical conductivity, making them suitable for advanced electronic applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-9H-thioxanthen-9-one involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    9H-Thioxanthen-9-one: The parent compound without the bromomethyl group.

    2-(Chloromethyl)-9H-thioxanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-(Methylthio)-9H-thioxanthen-9-one: Contains a methylthio group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-9H-thioxanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.

Biological Activity

2-(Bromomethyl)-9H-thioxanthen-9-one is a synthetic compound belonging to the thioxanthene family, known for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, cytotoxic, and electrochemical interactions with biomolecules. The compound's structure, synthesis, and potential applications in medicinal chemistry are also discussed.

Chemical Structure and Properties

The chemical formula of this compound is C13H7BrOSC_{13}H_{7}BrOS, with a molecular weight of 291.16 g/mol. The compound features a thioxanthene core, which is a fused ring system that contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Streptococcus pneumoniae1564
Escherichia coli12128

These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715
A54920
Normal Human Fibroblasts>100

The selectivity index suggests that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

3. Electrochemical Activity

Electrochemical studies have shown that this compound can interact with single-stranded DNA (ssDNA), which may have implications for its use in biosensors and drug delivery systems. The electrochemical behavior was characterized using cyclic voltammetry, revealing a reversible redox process.

The biological activities of this compound can be attributed to its ability to intercalate into DNA and disrupt cellular functions. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where DNA damage leads to cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceuticals highlighted the effectiveness of thioxanthene derivatives against multidrug-resistant bacterial strains, supporting the potential use of compounds like this compound in clinical settings .
  • Cytotoxicity Assessment : Research conducted on various thioxanthene analogs demonstrated that modifications at the bromomethyl position significantly enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)-9H-thioxanthen-9-one, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of thioxanthenone precursors. For example, derivatives like 1-fluoro-4-methyl-9H-thioxanthen-9-one are synthesized via fluorination of intermediates using labeled reagents (e.g., carbonyl-14C) under controlled conditions . Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry of brominating agents (e.g., N-bromosuccinimide). Purity is verified via HPLC or LC-MS, with yields reported between 65–85% depending on substituent steric effects .

Q. How can the photophysical properties of this compound be characterized for material science applications?

Optically Detected Magnetic Resonance (ODMR) spectroscopy at cryogenic temperatures (e.g., 1.4 K) is critical for probing triplet-state dynamics. Key parameters include zero-field splitting constants (D and E) and sublevel-specific decay rates. For example, 9H-thioxanthen-9-one derivatives exhibit strong spin-orbit coupling due to sulfur atoms, influencing radiative decay pathways . Complementary techniques like UV-Vis absorption and phosphorescence excitation spectra help correlate electronic transitions with molecular geometry .

Advanced Research Questions

Q. How can Comparative Molecular Field Analysis (CoMFA) guide the design of 9H-thioxanthen-9-one derivatives with enhanced antitumor activity?

CoMFA models for pancreatic ductal adenocarcinoma (Panc03) inhibition correlate steric/electrostatic fields and log P values with bioactivity . For example:

ParameterContribution (%)
Steric42
Electrostatic42
Hydrophobic (log P)16

Align structures using root-mean-square (RMS) fitting to a template (e.g., hycanthone methanesulfonate) and validate cross-validated r² values (>0.6). Optimize substituents at the bromomethyl position to enhance steric bulk near the carbonyl group, improving tumor growth inhibition .

Q. What metabolic pathways are implicated in the toxicity of thioxanthenone derivatives, and how can reactive intermediates be detected?

In vitro metabolism studies using rat/human liver microsomes reveal regioselective oxidation. For 2-isopropyl-9H-thioxanthen-9-one (2-ITX), epoxidation of the isopropyl moiety forms reactive intermediates (e.g., M7), which hydrolyze to 1,2-diols (M8) . Key steps:

Phase I Metabolism : CYP450-mediated oxidation generates epoxides (LC-MS/MS confirmation, m/z 270 → 286).

Trapping Experiments : Use glutathione (GSH) adducts to identify electrophilic metabolites via neutral loss scanning.

Toxicity Screening : Assess DNA adduct formation via ³²P-postlabeling assays .

Q. How can structural modifications of this compound improve its utility in electrochemical sensors?

Modifying the bromomethyl group to introduce electron-withdrawing substituents (e.g., chloro-hydroxy derivatives) enhances ionophore selectivity for Cu²+ detection. Optimize carbon paste electrodes by varying:

  • Ionophore Loading : 0.46% (w/w) maximizes Nernstian slope (28.5 mV/decade).
  • Plasticizer : Nujol (22.05% w/w) improves membrane flexibility.
  • Detection Limit : Achieve 3.16 × 10⁻⁷ M Cu²+ via differential pulse voltammetry .

Data Contradiction and Validation

Q. How can discrepancies in QSAR predictions for thioxanthenone derivatives be resolved?

Discrepancies often arise from alignment methods (RMS vs. SEAL) or charge states (neutral vs. protonated). For Panc03 models, RMS alignment outperforms SEAL, increasing cross-validated r² from 0.52 to 0.64 . Validate by:

  • Charge State Consistency : Use PM3-optimized geometries for neutral forms and AM1-derived partial charges.
  • Hydrophobic Parameter Adjustment : Incorporate solvent-accessible surface area (SASA) to refine log P contributions.

Q. What experimental evidence supports the role of sulfur in triplet-state dynamics of thioxanthenones?

ODMR data show sulfur-induced spin-orbit coupling increases intersystem crossing (ISC) rates. The y-sublevel exhibits enhanced ISC due to ³(π,π*)→¹(σ*,π*) transitions localized at the thioether group. Quantify via:

  • Zero-Field Splitting : D = 0.15 cm⁻¹, E = 0.03 cm⁻¹.
  • Sublevel Decay Rates : τ_z > τ_y > τ_x (e.g., τ_z = 12 ms vs. τ_y = 5 ms) .

Methodological Recommendations

  • Synthesis : Prioritize Ullmann-type coupling for bromomethyl introduction .
  • Toxicity Screening : Combine microsomal incubations with high-resolution mass spectrometry (HRMS) for metabolite profiling .
  • Sensor Development : Use impedance spectroscopy to validate ionophore-matrix interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-9H-thioxanthen-9-one
Reactant of Route 2
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